Cerium(III) Chloride, Anhydrous

Catalog No.
S597419
CAS No.
7790-86-5
M.F
CeCl3
M. Wt
246.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium(III) Chloride, Anhydrous

CAS Number

7790-86-5

Product Name

Cerium(III) Chloride, Anhydrous

IUPAC Name

trichlorocerium

Molecular Formula

CeCl3

Molecular Weight

246.47 g/mol

InChI

InChI=1S/Ce.3ClH/h;3*1H/q+3;;;/p-3

InChI Key

VYLVYHXQOHJDJL-UHFFFAOYSA-K

SMILES

Cl[Ce](Cl)Cl

Synonyms

CeCl3, cerium trichloride, cerium(III) chloride, cerous chloride, cerous chloride heptahydrate, cerous chloride hexahydrate, cerous chloride octahydrate, cerous chloride, 141Ce-labeled, cerous chloride, 144Ce-labeled

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ce+3]

The exact mass of the compound Cerium trichloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84267. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Metals - Metals, Rare Earth - Lanthanoid Series Elements - Cerium - Supplementary Records. It belongs to the ontological category of cerium coordination entity in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anhydrous Cerium(III) Chloride (CeCl₃) is a hygroscopic, white to pale gray powder serving as a specialized Lewis acid and a critical precursor for organocerium reagents in organic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4uXIZvMqS_6fEnZf9UucU_-HqlIHWErumEQvObLXqsbjaAx4ReFKWX7BBVfXVocmvCLQRKv_hOQmO1PqjiVThHwijipOMTOuBfcrYGN325dBZjVOhADeu-r77TEtYLMyz-V4BFv_g3D-qyND5V9qgWvV4PyK6u2BO819OsHsdOhTm)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9UIVRBD4U6zFzARh-lcBCAdfhV4CW2qQSRNCdRHp1UAXcOXF-b1u9Gcz2pzgV_AmgXoBhIHKws-y2OlYPX4VakTbRsI_WUHU7WObSRMNGOsshOkak826q4TaEIM3F2HBeFiGW)] Its high solubility in polar organic solvents like ethanol and acetone, combined with its primary function in activating carbonyls and generating less basic organometallic species, distinguishes it from more common Lewis acids.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbGKyRy5cQgOevwdGgSlXty36GwAPOIODTzSxgQX9nKlFYsgEXWii0sE5A-lYzpPJ3gWeKtl1kGrLG_HXVhgf6y8wnxnomPaG75hwniLsa_C9Xb71QtSr70V3Hv_mm90xNWVI7PE-H3MS_WD0%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHhyaneDF1trUtSFwo0G0d_747CZMM3UNVqt6J6m-Jc-ErU658QNTSsK6NOM-1wH-MN_DU3PAPz9RBQc6AsXa_f4Tqb0Vm5CuJ7Zl5uaZOJOlv9MQ5rzTKWTxJP1i7ob7f6bllIfFuZNmd5)] Due to its extreme sensitivity to moisture, which leads to the formation of hydrates and subsequent hydrolysis to catalytically inactive oxychlorides upon heating, the anhydrous form is essential for reproducible, high-yield transformations where water is strictly excluded.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFG0Wr2-tvqV4Y5BvsmRJ3LoYXlFVaDTBgwx2AAWXcDijDf6byOXz1QEKYooXg7Wlw0mQ2sU_TGKviPXBN3F8DBBqdKAwR6o_DOmIdKjlmnkTUk_WtcBmXw6Tq7a5P4BL4PHyHOJ0Hasdhv4sSYuA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqUiA6QNM5lRi52eXGIL45BvM26iSP8M1QmMb8leIcrdOZZGjMmsClsRfGaycYG1rZ_JVkHVQVuXxoDgDRwcsBmvwc89Zh3ECLqjajBfjuu69LDQKQTZbz_zCmh8tEuLEcdcsA0B9pKoUM7j60OFGdNkzsSGEVwngWCyHid9UbBKCuk54hLou7duHmWkjDXTMy_kKI8aNLjNR26VG6ejjR)]

The primary substitute, Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O), is not interchangeable with the anhydrous form in most critical applications. Simple heating of the heptahydrate does not yield pure anhydrous CeCl₃; instead, it undergoes hydrolysis to form cerium oxychloride (CeOCl), a catalytically distinct and often detrimental impurity.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHqUiA6QNM5lRi52eXGIL45BvM26iSP8M1QmMb8leIcrdOZZGjMmsClsRfGaycYG1rZ_JVkHVQVuXxoDgDRwcsBmvwc89Zh3ECLqjajBfjuu69LDQKQTZbz_zCmh8tEuLEcdcsA0B9pKoUM7j60OFGdNkzsSGEVwngWCyHid9UbBKCuk54hLou7duHmWkjDXTMy_kKI8aNLjNR26VG6ejjR)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYLonJkm8TGkfOJhdw4oBAF4OZ7wuHHyJJO3VaH-lmnZakfTFtF8WM49q-_r_vycvY8qtIPK6cTO1BO3JR5daGxRnzn90gZIOEuaACRktTVvQregU5oijjKkwZYUFNsCL8ExDM3_1JG8X4Ff_PJR4GaR68ulSUEMAAk62YQecGGlOKT5dA2Ep9BJGlxFcCGrlF0f9n-edobV8c5KpuERhJpCpt3LpqkYIQrjLjD56LLLWZrrxp7B4E-94Sn0r_xl-8VJTa)] This formation of oxychloride deactivates the catalyst and is particularly problematic in water-sensitive reactions, such as the generation of organocerium reagents from Grignards or organolithiums, where the presence of water quenches the carbanions.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9UIVRBD4U6zFzARh-lcBCAdfhV4CW2qQSRNCdRHp1UAXcOXF-b1u9Gcz2pzgV_AmgXoBhIHKws-y2OlYPX4VakTbRsI_WUHU7WObSRMNGOsshOkak826q4TaEIM3F2HBeFiGW)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFG0Wr2-tvqV4Y5BvsmRJ3LoYXlFVaDTBgwx2AAWXcDijDf6byOXz1QEKYooXg7Wlw0mQ2sU_TGKviPXBN3F8DBBqdKAwR6o_DOmIdKjlmnkTUk_WtcBmXw6Tq7a5P4BL4PHyHOJ0Hasdhv4sSYuA%3D%3D)] Procuring pre-prepared, high-purity anhydrous CeCl₃ is therefore a mandatory process control step for achieving expected yields and reproducibility, as even residual water from improperly dried material can significantly lower reaction efficiency.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlIDYSs54zSRSoj8G3E9A7VME6iRcuVHenub83p4q00OPur0jz4dvyoqF2yv5F6f5264CYNqhgbjjH6Axi8z5En4sjKi3qI1w00Nlm7Oo5oVt2Pus6spO1x0MZ0ts5kSaAY01PVbn6ulXCZd9uW_QC)]

Essential for High-Yield Organocerium Reagent Formation

The anhydrous form of CeCl₃ is a mandatory precursor for generating organocerium reagents, which exhibit lower basicity and higher nucleophilicity than their organolithium or Grignard precursors.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE9UIVRBD4U6zFzARh-lcBCAdfhV4CW2qQSRNCdRHp1UAXcOXF-b1u9Gcz2pzgV_AmgXoBhIHKws-y2OlYPX4VakTbRsI_WUHU7WObSRMNGOsshOkak826q4TaEIM3F2HBeFiGW)] This suppresses side reactions like enolization. In a direct comparison, the reaction of butyllithium with α-tetralone gave only a 16% yield of the desired tertiary alcohol, whereas the pre-formation of an organocerium reagent using anhydrous CeCl₃ resulted in a 92-97% yield.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlIDYSs54zSRSoj8G3E9A7VME6iRcuVHenub83p4q00OPur0jz4dvyoqF2yv5F6f5264CYNqhgbjjH6Axi8z5En4sjKi3qI1w00Nlm7Oo5oVt2Pus6spO1x0MZ0ts5kSaAY01PVbn6ulXCZd9uW_QC)] Using the monohydrate (CeCl₃·H₂O), a common result of incomplete drying, dropped the yield to just 34%, demonstrating the critical impact of water on reaction performance.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlIDYSs54zSRSoj8G3E9A7VME6iRcuVHenub83p4q00OPur0jz4dvyoqF2yv5F6f5264CYNqhgbjjH6Axi8z5En4sjKi3qI1w00Nlm7Oo5oVt2Pus6spO1x0MZ0ts5kSaAY01PVbn6ulXCZd9uW_QC)]

Evidence DimensionProduct Yield (%) in Carbonyl Addition
Target Compound Data92-97% (with Anhydrous CeCl₃)
Comparator Or Baseline16% (Butyllithium alone); 34% (with CeCl₃·H₂O)
Quantified Difference>5.7x yield vs. organolithium alone; ~2.8x yield vs. monohydrate
ConditionsReaction of butyllithium with α-tetralone in THF.

For syntheses requiring organocerium intermediates, procuring the anhydrous form is a non-negotiable requirement to avoid catastrophic yield loss.

Superior Thermal Stability Prevents Process-Contaminating Decomposition

Anhydrous CeCl₃ possesses high thermal stability, with a melting point of 817-848 °C.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbGKyRy5cQgOevwdGgSlXty36GwAPOIODTzSxgQX9nKlFYsgEXWii0sE5A-lYzpPJ3gWeKtl1kGrLG_HXVhgf6y8wnxnomPaG75hwniLsa_C9Xb71QtSr70V3Hv_mm90xNWVI7PE-H3MS_WD0%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHhyaneDF1trUtSFwo0G0d_747CZMM3UNVqt6J6m-Jc-ErU658QNTSsK6NOM-1wH-MN_DU3PAPz9RBQc6AsXa_f4Tqb0Vm5CuJ7Zl5uaZOJOlv9MQ5rzTKWTxJP1i7ob7f6bllIfFuZNmd5)] In stark contrast, the commonly available heptahydrate (CeCl₃·7H₂O) begins to decompose at just 90 °C.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHhyaneDF1trUtSFwo0G0d_747CZMM3UNVqt6J6m-Jc-ErU658QNTSsK6NOM-1wH-MN_DU3PAPz9RBQc6AsXa_f4Tqb0Vm5CuJ7Zl5uaZOJOlv9MQ5rzTKWTxJP1i7ob7f6bllIfFuZNmd5)] Critically, this decomposition is not a clean dehydration. Thermal analysis shows that upon heating in air, hydrolysis reactions begin around 170 °C, forming cerium oxychloride (CeOCl), with oxidation to CeO₂ starting above 480 °C.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYLonJkm8TGkfOJhdw4oBAF4OZ7wuHHyJJO3VaH-lmnZakfTFtF8WM49q-_r_vycvY8qtIPK6cTO1BO3JR5daGxRnzn90gZIOEuaACRktTVvQregU5oijjKkwZYUFNsCL8ExDM3_1JG8X4Ff_PJR4GaR68ulSUEMAAk62YQecGGlOKT5dA2Ep9BJGlxFcCGrlF0f9n-edobV8c5KpuERhJpCpt3LpqkYIQrjLjD56LLLWZrrxp7B4E-94Sn0r_xl-8VJTa)] Attempting to create anhydrous CeCl₃ in-situ by simply heating the heptahydrate inevitably contaminates the material with these less reactive, insoluble species, making it unsuitable for high-temperature syntheses or moisture-sensitive catalysis.

Evidence DimensionThermal Stability / Decomposition Point (°C)
Target Compound Data817 °C (Melting Point)
Comparator Or Baseline90 °C (Decomposition start for Heptahydrate)
Quantified Difference>720 °C higher thermal processing window before phase change/decomposition
ConditionsHeating in standard atmosphere.

For any high-temperature application, including molten salt electrolysis or synthesis of ceramic precursors, procuring the anhydrous form is essential to prevent the in-situ formation of process-contaminating oxides and oxychlorides.

Enables High-Efficiency Molten Salt Electrolysis for Metal Production

The production of cerium metal via electrowinning requires an anhydrous molten salt bath.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZiKRlj8mC9xmnC1O9ltaFzqS8ZX8PbguQaRitGT2tiFwysBV_IuW-23vVoFT6VmApWhzx5aLJafj77-XG_yrM7Hwy4Ns2auDS26V6doDYEbIuyw-Efihm1SHbwBughXRcPIsCrp9N4gUzKg%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5z42FiNzG0bNF5S4YTxhakE0SSfqEI1JyKXSlQ6u-dW-9utinC-bINMaLysRdqZIDwtRv_-pm8e1rTjLFtLDgdpcyRwQ7rkhTeCGlrhcGp7qGGqQcYzSiwjLfa9xQ0DTsuM8YDQ9uHJB8782EPti8u-1YsuXJX1U%3D)] Using hydrated cerium chloride as a feedstock is non-viable because the water present leads to the formation of oxides and oxychlorides at high temperatures. These contaminants interfere with the electrochemical process, reducing current efficiency and contaminating the final metal product.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFG0Wr2-tvqV4Y5BvsmRJ3LoYXlFVaDTBgwx2AAWXcDijDf6byOXz1QEKYooXg7Wlw0mQ2sU_TGKviPXBN3F8DBBqdKAwR6o_DOmIdKjlmnkTUk_WtcBmXw6Tq7a5P4BL4PHyHOJ0Hasdhv4sSYuA%3D%3D)] While various methods exist for dehydrating the heptahydrate, they are complex, multi-hour processes requiring high vacuum or chemical dehydrating agents like thionyl chloride or ammonium chloride to avoid hydrolysis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4uXIZvMqS_6fEnZf9UucU_-HqlIHWErumEQvObLXqsbjaAx4ReFKWX7BBVfXVocmvCLQRKv_hOQmO1PqjiVThHwijipOMTOuBfcrYGN325dBZjVOhADeu-r77TEtYLMyz-V4BFv_g3D-qyND5V9qgWvV4PyK6u2BO819OsHsdOhTm)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHbGKyRy5cQgOevwdGgSlXty36GwAPOIODTzSxgQX9nKlFYsgEXWii0sE5A-lYzpPJ3gWeKtl1kGrLG_HXVhgf6y8wnxnomPaG75hwniLsa_C9Xb71QtSr70V3Hv_mm90xNWVI7PE-H3MS_WD0%3D)] Therefore, direct procurement of high-purity anhydrous CeCl₃ is the most direct and reliable route for preparing electrolytic baths for metal production.

Evidence DimensionFeedstock Suitability for Molten Salt Electrolysis
Target Compound DataDirectly usable as feedstock
Comparator Or BaselineNot usable; generates oxides/oxychlorides, requiring extensive pre-processing
Quantified DifferenceEliminates multi-step, high-temperature/vacuum dehydration process
ConditionsFused salt electrolysis for cerium metal production.

For metallurgical applications, procuring anhydrous CeCl₃ streamlines the production workflow, improves process efficiency, and ensures the purity of the final cerium metal.

Synthesis of Tertiary Alcohols from Sterically Hindered or Enolizable Ketones

When standard Grignard or organolithium reagents fail due to side reactions like enolization or reduction, transmetallation with anhydrous CeCl₃ to form a less basic organocerium reagent is the indicated workflow. This approach dramatically increases the yield of the desired 1,2-addition product.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlIDYSs54zSRSoj8G3E9A7VME6iRcuVHenub83p4q00OPur0jz4dvyoqF2yv5F6f5264CYNqhgbjjH6Axi8z5En4sjKi3qI1w00Nlm7Oo5oVt2Pus6spO1x0MZ0ts5kSaAY01PVbn6ulXCZd9uW_QC)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHK8S_5Fn4bUlcTYYkceLfFKjiku2TXGx1ep1Awt59vEv6r_cy6O58MgZfOpChOLwJvmELv0ng0qFa3Phjjfn42LK1Xeo3nWcgP_X3W2XTDi5gnrr2Pth31oQbWRggXsJbjVQHUuQLR0ZVoCVGAZl9B36M%3D)]

Feedstock for Metallurgical Production via Fused Salt Electrolysis

For the industrial production of high-purity cerium metal, anhydrous CeCl₃ is the required feedstock for the electrolytic bath. Its use avoids the formation of oxide contaminants that plague processes attempting to use hydrated forms, leading to higher current efficiency and product purity.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5z42FiNzG0bNF5S4YTxhakE0SSfqEI1JyKXSlQ6u-dW-9utinC-bINMaLysRdqZIDwtRv_-pm8e1rTjLFtLDgdpcyRwQ7rkhTeCGlrhcGp7qGGqQcYzSiwjLfa9xQ0DTsuM8YDQ9uHJB8782EPti8u-1YsuXJX1U%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEXJowwv6t2CYBjGzUhaA87iB6rqsof2y_IW4e9m7iDOVNT9OTmHjsPiE_aYCebDwW0SXJTbRBRbsg2ibk77OCqIuWi9jKn0fxpttAj6UEUfQ_igGH0X7R_9ktYqFKnCN5yenETrMiqxWAWeSMKXlIi_JqqTojvg5Xb3fsHPMbdfY_1krj_njEWyz2Ea518Kkw-shdxnlTe5Na9Xem6HcYtqtALNcTWXFgetDVr46RYRJ9EM-nBY1f9hrPjwgjObMSTTuDWjxseB2OqxCkeZvxWWg4LIQ%3D%3D)]

Chemoselective Reductions of Carbonyls (Luche Reduction)

While the classic Luche reduction often uses the heptahydrate in an alcohol solvent, using anhydrous CeCl₃ provides a more controlled source of the Lewis acid, crucial for reactions where water content must be minimized for the sake of other functional groups in the substrate.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF4uXIZvMqS_6fEnZf9UucU_-HqlIHWErumEQvObLXqsbjaAx4ReFKWX7BBVfXVocmvCLQRKv_hOQmO1PqjiVThHwijipOMTOuBfcrYGN325dBZjVOhADeu-r77TEtYLMyz-V4BFv_g3D-qyND5V9qgWvV4PyK6u2BO819OsHsdOhTm)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbNxu4BR1J6wcoAIZx198OlShRi4YvDMkoEyRx7SNxO109YgtLL1_ub30zDH1tz4olN8vqzV0ylgN2TvSpSvj-y1oeSFStxvpK-q-bsPFs3IfIt9cZI86ab_RAXsWI5KXglLxxYnl8kIpVjT6uNvMu3d0gMvG16REI-dnO09mz9tWk)] It ensures the reaction's selectivity for 1,2-reduction of α,β-unsaturated ketones without introducing an external source of water.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFbNxu4BR1J6wcoAIZx198OlShRi4YvDMkoEyRx7SNxO109YgtLL1_ub30zDH1tz4olN8vqzV0ylgN2TvSpSvj-y1oeSFStxvpK-q-bsPFs3IfIt9cZI86ab_RAXsWI5KXglLxxYnl8kIpVjT6uNvMu3d0gMvG16REI-dnO09mz9tWk)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGZw0G1WgcEXhXXP3w0J8_ZCUcmUCmWO76IK_rrf_qHcMJO14KSCUfibyiNFabaWcmGVyQQpQgi72wgpfp-bc4OiNJJf48bItxWxe28heZQaYPxjr4YWfcK8tkOxVkbSxygak_dWhpLbdKl4QHSyRl_b1lKonT5o-DvvIQxZYYVwIDz)]

Physical Description

Liquid; WetSolid

UNII

TH8E3IE00V

Related CAS

16651-27-7 (hexahydrate)
18618-55-8 (heptahydrate)
63938-95-4 (octahydrate)

Other CAS

15785-07-6
39290-87-4
63938-95-4

General Manufacturing Information

All other basic organic chemical manufacturing
Petroleum refineries
wastewater
Cerium chloride (CeCl3): ACTIVE

Dates

Last modified: 08-15-2023

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